![molecular formula C20H20BrN3O4 B5135965 3-bromo-N-[(Z)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5135965.png)
3-bromo-N-[(Z)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
3-bromo-N-[(Z)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with a molecular formula of C21H22BrN3O4. This compound is characterized by the presence of a bromine atom, a diethylamino group, and a nitrophenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(Z)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps:
Formation of the Enone: The enone moiety is formed through a condensation reaction between an aldehyde and a ketone in the presence of a base, such as sodium hydroxide or potassium carbonate.
Introduction of the Diethylamino Group: The diethylamino group is introduced via a nucleophilic substitution reaction using diethylamine and an appropriate leaving group, such as a halide.
Nitration: The nitrophenyl group is introduced through nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, forming N-oxides.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium dithionite
Substitution: Ammonia, primary or secondary amines, thiols
Major Products
Oxidation: N-oxides
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-bromo-N-[(Z)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(Z)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N,N-dimethylbenzamide
- 3-bromo-N,N-dimethylaniline
- **3-bromo-N-(3-bromobenzoyl)aminomethyl]benzamide
Uniqueness
3-bromo-N-[(Z)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-bromo-N-[(Z)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4/c1-3-23(4-2)20(26)18(12-14-7-5-10-17(11-14)24(27)28)22-19(25)15-8-6-9-16(21)13-15/h5-13H,3-4H2,1-2H3,(H,22,25)/b18-12- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRMDLOSOZRPTL-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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